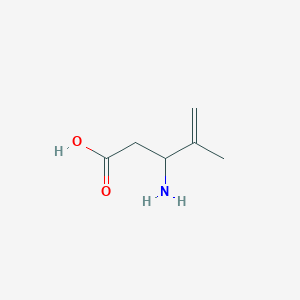
3-Amino-4-methylpent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-methylpent-4-enoic acid: is an organic compound with the molecular formula C6H11NO2 It is a derivative of pentenoic acid, featuring an amino group at the third carbon and a methyl group at the fourth carbon of the pent-4-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methylpent-4-enoic acid can be achieved through several methods. One common approach involves the amination of 4-methylpent-4-enoic acid . This reaction typically requires the use of an amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. The use of metal catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.
Substitution: The amino group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), alkyl halides.
Major Products Formed
The major products formed from these reactions include nitro derivatives , amines , alcohols , and halogenated compounds .
Scientific Research Applications
3-Amino-4-methylpent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways . The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways , leading to the formation of bioactive metabolites .
Comparison with Similar Compounds
Similar Compounds
4-Methylpent-3-enoic acid: Similar structure but lacks the amino group.
3-Amino-3-methylpent-4-enoic acid: Similar structure with an additional methyl group at the third carbon.
2-Amino-4-methylpent-4-enoic acid: Amino group at a different position.
Uniqueness
3-Amino-4-methylpent-4-enoic acid is unique due to its specific placement of the amino and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
3-amino-4-methylpent-4-enoic acid |
InChI |
InChI=1S/C6H11NO2/c1-4(2)5(7)3-6(8)9/h5H,1,3,7H2,2H3,(H,8,9) |
InChI Key |
OAWLWKAGWIQWOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















